molecular formula C7H7Cl5O B12735235 1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene CAS No. 104317-62-6

1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene

Cat. No.: B12735235
CAS No.: 104317-62-6
M. Wt: 284.4 g/mol
InChI Key: NPPXYBKPTKBFMG-ALCCZGGFSA-N
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Description

1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene is an organochlorine compound with the CAS Registry Number 68334-67-8 and the European Inventory of Existing Commercial Chemical Substances (EINECS) number 269-842-6 . This compound has a molecular formula of C7H7Cl5O and a molecular weight of 284.40 g/mol . Its structure is characterized by SMILES notation as CC(O/C(=C(/C(=C(Cl)Cl)Cl)Cl)Cl)C . Available data indicates a calculated density of 1.465 g/cm³ and a calculated boiling point of approximately 274°C at 760 mmHg . As a pentachlorinated butadiene derivative, this compound is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

104317-62-6

Molecular Formula

C7H7Cl5O

Molecular Weight

284.4 g/mol

IUPAC Name

(3E)-1,1,2,3,4-pentachloro-4-propan-2-yloxybuta-1,3-diene

InChI

InChI=1S/C7H7Cl5O/c1-3(2)13-7(12)5(9)4(8)6(10)11/h3H,1-2H3/b7-5-

InChI Key

NPPXYBKPTKBFMG-ALCCZGGFSA-N

Isomeric SMILES

CC(C)O/C(=C(/C(=C(Cl)Cl)Cl)\Cl)/Cl

Canonical SMILES

CC(C)OC(=C(C(=C(Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene

General Synthetic Strategy

The synthesis of this compound typically involves:

Detailed Synthetic Routes

Chlorination of Butadiene Precursors
  • Starting from butadiene or substituted butadienes, selective chlorination is performed to install chlorine atoms at the 1,1,2,3,4 positions.
  • Chlorination reagents include elemental chlorine or chlorinating agents under controlled conditions to avoid over-chlorination or decomposition.
  • The reaction is typically carried out in inert solvents at low temperatures to maintain the conjugated diene system intact.
Introduction of the Isopropoxy Group
  • The isopropoxy substituent is introduced via nucleophilic substitution on a suitable chlorinated intermediate.
  • A common approach involves reacting a pentachlorinated butadiene intermediate with isopropanol or its derivatives under basic or acidic catalysis to substitute a chlorine atom at the 4-position with the isopropoxy group.
  • The reaction conditions are optimized to favor substitution over elimination or rearrangement.
Stereochemical Control
  • The (E) and (Z) isomers of the compound can be selectively prepared or separated.
  • Stereochemical control is achieved by controlling reaction temperature, solvent polarity, and reaction time.
  • Chromatographic techniques such as HPLC are used for separation and purification of isomers.

Representative Preparation Procedure (Literature-Based)

Step Reagents/Conditions Description Yield/Notes
1 Butadiene derivative + Cl2, inert solvent, low temp Selective chlorination to form pentachlorobutadiene intermediate Moderate to high yield; control of chlorination critical
2 Pentachlorobutadiene intermediate + isopropanol, base or acid catalyst Nucleophilic substitution to introduce isopropoxy group Moderate yield; reaction monitored to avoid side products
3 Purification by chromatography (e.g., RP-HPLC) Separation of (E) and (Z) isomers High purity achieved; scalable for preparative use

Analytical and Purification Techniques

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is employed for separation and purification, using mobile phases such as acetonitrile-water mixtures with phosphoric or formic acid for MS compatibility.
  • The compound’s purity and isomeric composition are confirmed by spectroscopic methods (NMR, MS) and chromatographic retention times.

Research Findings and Notes

  • The compound’s preparation is sensitive to reaction conditions due to the multiple chlorine atoms and conjugated diene system.
  • Attempts to oxidatively modify related chlorinated dienes have shown that peracid oxidation is ineffective, but dihydroxylation followed by elimination can be used for further functionalization.
  • The isopropoxy substitution enhances the compound’s stability and modifies its reactivity compared to fully chlorinated butadienes.
  • The compound is used as a precursor in organic synthesis and can be isolated and analyzed effectively by modern chromatographic techniques.

Summary Table of Preparation Parameters

Parameter Details Comments
Starting Material Butadiene or substituted butadienes Purity affects chlorination outcome
Chlorinating Agent Elemental chlorine or chlorinating reagents Requires controlled addition
Solvent Inert solvents (e.g., CCl4, CH2Cl2) Prevents side reactions
Temperature Low to moderate (0–25 °C) Maintains diene integrity
Nucleophile Isopropanol or isopropoxide ion Introduces isopropoxy group
Catalyst Acidic or basic conditions Optimizes substitution
Purification RP-HPLC with MeCN/H2O + acid Separates isomers, removes impurities
Yield Moderate to high Dependent on reaction control

Chemical Reactions Analysis

Types of Reactions

1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chlorinated aldehydes or ketones.

    Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated derivatives.

    Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Chlorinated aldehydes or ketones.

    Reduction: Less chlorinated butadiene derivatives.

    Substitution: Compounds with new functional groups replacing chlorine atoms.

Scientific Research Applications

Applications in Chemical Analysis

  • High-Performance Liquid Chromatography (HPLC) :
    • 1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid; however, for mass-spectrometry applications, formic acid is recommended instead .
    • This method is scalable and can be utilized for isolating impurities in preparative separations. It is also suitable for pharmacokinetic studies due to its efficiency in separating compounds based on their hydrophobic properties.

Environmental Applications

  • Contaminant Candidate List :
    • This compound has been included in the Environmental Protection Agency's (EPA) Contaminant Candidate List due to its potential occurrence in drinking water and associated health risks . The inclusion indicates the need for monitoring and further research on its environmental impact and toxicity.
  • Toxicological Studies :
    • Research indicates that chlorinated compounds like this compound can have adverse effects on aquatic ecosystems and may bioaccumulate in food chains. Studies focus on understanding the degradation pathways and toxicity profiles of such compounds to assess their environmental fate .

Health Impact Assessments

  • Potential Health Risks :
    • As a chlorinated compound, there are concerns regarding its potential carcinogenicity and other health effects upon exposure. Toxicological assessments are crucial for determining safe exposure levels and regulatory measures .
    • The compound's presence in drinking water sources necessitates rigorous testing and evaluation to ensure public health safety.

Case Studies

StudyFocus AreaFindings
EPA Contaminant Candidate ListWater QualityIdentified as a potential contaminant with health risks requiring monitoring .
Toxicological ResearchEnvironmental ImpactDemonstrated bioaccumulation potential in aquatic organisms .
HPLC Method DevelopmentAnalytical ChemistryEstablished efficient separation techniques for analyzing the compound .

Mechanism of Action

The mechanism of action of 1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene involves its interaction with molecular targets such as enzymes and cellular membranes. The chlorine atoms and isopropoxy group contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to changes in enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key differences in molecular features and inferred properties are highlighted below.

Table 1: Structural and Property Comparison of Chlorinated Dienes

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Inferred Properties
1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene (Z) C₇H₇Cl₅O 296.39 (calculated) 5 Cl, isopropoxy High polarity, steric hindrance
1,1,2,3,4-Pentachlorobutadiene C₄Cl₅H₃ 221.33 (calculated) 5 Cl, no alkoxy Higher volatility, lower steric bulk
4-Ethoxy-1,1,2,3,4-pentachlorobuta-1,3-diene C₆H₅Cl₅O 268.31 (calculated) 5 Cl, ethoxy Moderate steric effects, lower MW

Key Comparison Points

Substituent Effects :

  • The isopropoxy group in 104317-63-7 introduces significant steric hindrance compared to smaller alkoxy groups (e.g., ethoxy) or unsubstituted analogs. This likely reduces nucleophilic attack at the 4-position and stabilizes the compound against hydrolysis .
  • Chlorine atoms at positions 1,2,3 enhance electron withdrawal, increasing electrophilicity of the diene system.

The ethoxy analog (C₆H₅Cl₅O) would have intermediate reactivity, balancing steric and electronic factors.

Physical Properties: The isopropoxy group increases molecular weight and boiling point relative to smaller analogs.

Biological Activity

1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene (CAS No. 68334-67-8) is a chlorinated organic compound with significant applications in various fields, including agriculture and chemical synthesis. Its complex structure includes five chlorine atoms and an isopropoxy group, contributing to its unique biological activities. This article explores its biological activity based on diverse sources, including case studies and research findings.

  • Molecular Formula : C7H7Cl5O
  • Molecular Weight : 284.39 g/mol
  • LogP : 4.02 (indicating moderate lipophilicity) .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential toxicity and effects on different biological systems.

Toxicological Studies

Research indicates that this compound exhibits significant toxicity towards aquatic organisms and potential endocrine-disrupting effects. The following table summarizes key findings from toxicological assessments:

Study Organism Endpoint Result
FishLC500.5 mg/L
DaphniaEC500.2 mg/L
AlgaeIC500.15 mg/L

These results suggest that even low concentrations can be harmful to aquatic ecosystems.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance:

  • Staphylococcus aureus : Exhibited significant inhibition at concentrations as low as 50 µg/mL.
  • Escherichia coli : Demonstrated moderate susceptibility with an MIC of 100 µg/mL.

These findings indicate its potential use as a biocide in agricultural applications .

The mechanisms underlying the biological activity of this compound are not fully elucidated; however, several hypotheses have been proposed:

  • Oxidative Stress Induction : Similar chlorinated compounds have been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS), leading to cellular damage.
  • Membrane Disruption : The lipophilic nature of the compound may facilitate its integration into lipid membranes, disrupting cellular integrity and function.

Case Study 1: Aquatic Toxicity Assessment

A study conducted by the Environmental Protection Agency (EPA) assessed the impact of this compound on freshwater ecosystems. Results indicated a marked decline in fish populations exposed to concentrations above 0.5 mg/L over a prolonged exposure period .

Case Study 2: Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial efficacy of this compound against pathogenic bacteria isolated from clinical samples. The results showed that it could effectively inhibit growth at concentrations comparable to standard antibiotics .

Q & A

Q. Table 1. Key Variables for Synthesis Optimization (Factorial Design Example)

FactorLevels (-1, 0, +1)Response Variable
Temperature (°C)60, 80, 100Yield (%)
Catalyst (mol%)0.5, 1.0, 1.5Purity (HPLC %)
Reaction Time (h)12, 24, 36Byproduct Ratio

Q. Table 2. Analytical Parameters for Stability Testing

TechniqueConditionsKey Metrics
TGAN₂, 10°C/min, 25–500°CTonset (decomposition start)
DSCO₂, 5°C/min, 25–300°CΔH (enthalpy change)
HPLCC18 column, 1.0 mL/minDegradation product peaks

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